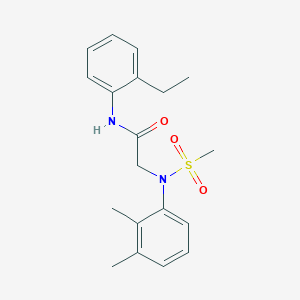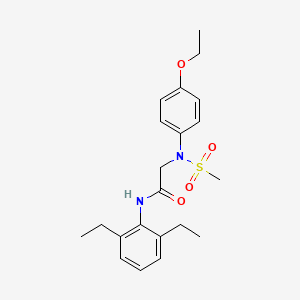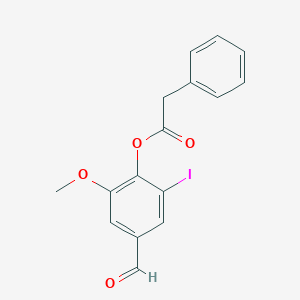![molecular formula C21H14N2O5S B3550033 3-(3-nitrobenzyl)-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3550033.png)
3-(3-nitrobenzyl)-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione
Overview
Description
3-(3-nitrobenzyl)-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is a heterocyclic organic compound that belongs to the thiazolidinedione family. It is a yellowish-white powder that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 3-(3-nitrobenzyl)-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific cellular targets such as enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-nitrobenzyl)-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione in lab experiments is its relatively low toxicity. However, its limited solubility in aqueous solutions may pose a challenge in some experimental setups. Additionally, its synthesis process is complex and may require specialized equipment and expertise.
Future Directions
There are several future directions for research on 3-(3-nitrobenzyl)-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione. One potential area of investigation is its potential as a fluorescent probe for detecting metal ions in biological samples. Another area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies may be needed to elucidate its mechanism of action and to optimize its synthesis process for various applications.
Scientific Research Applications
The potential applications of 3-(3-nitrobenzyl)-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione in scientific research are diverse. It has been studied for its anti-inflammatory, antitumor, and antiviral activities. In addition, it has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological samples.
properties
IUPAC Name |
(5E)-3-[(3-nitrophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c24-20-19(12-17-9-10-18(28-17)15-6-2-1-3-7-15)29-21(25)22(20)13-14-5-4-8-16(11-14)23(26)27/h1-12H,13H2/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGSDDNPEJBMRZ-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B3549952.png)
![2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B3549953.png)
![N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3549956.png)

![2-[(4-methylphenyl)thio]-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3549974.png)
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B3549987.png)

![N-isobutyl-2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3550005.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3550013.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide](/img/structure/B3550019.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,4-dimethoxy-phenyl)-methanesulfonamide](/img/structure/B3550021.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B3550041.png)
![N-(4-chlorobenzyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3550042.png)